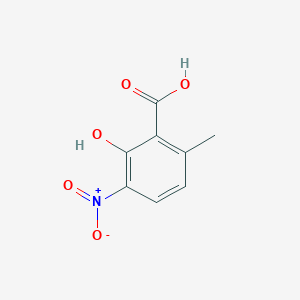

2-Hydroxy-6-methyl-3-nitrobenzoic acid

Description

Overview and Structural Context of the Nitrobenzoic Acid Class

Nitrobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxylic acid (-COOH) group and a nitro (-NO₂) group. wikipedia.orgnih.gov These compounds are derivatives of benzoic acid. wikipedia.org The nitro group, being a strong electron-withdrawing group, significantly influences the chemical properties of the molecule. This electron-withdrawing nature increases the acidity of the carboxylic acid group, making nitrobenzoic acids approximately ten times more acidic than the parent benzoic acid. wikipedia.orgwikipedia.org

The relative positions of the nitro and carboxyl groups on the benzene ring give rise to three primary structural isomers: 2-nitrobenzoic acid (ortho-), 3-nitrobenzoic acid (meta-), and 4-nitrobenzoic acid (para-). wikipedia.org Each isomer exhibits distinct physical and chemical properties. scielo.br For instance, the thermal stability of these isomers at elevated temperatures follows the order: 4-nitrobenzoic acid < 2-nitrobenzoic acid < 3-nitrobenzoic acid. scielo.br The presence of the nitro group also deactivates the aromatic ring towards electrophilic substitution reactions while making it more susceptible to nucleophilic aromatic substitution. wikipedia.org These compounds serve as important precursors and intermediates in the synthesis of a wide range of chemicals, including dyes and pharmaceuticals. wikipedia.orgwikipedia.org

Historical Perspective on Related Methyl- and Nitro-Substituted Benzoic Acids

The synthesis of nitro-substituted benzoic acids has been a subject of study for well over a century, with various methods developed for their preparation. The direct nitration of benzoic acid, typically using a mixture of nitric and sulfuric acids, historically yields primarily the meta-isomer, 3-nitrobenzoic acid, with smaller amounts of the ortho- and para-isomers. wikipedia.orgorgsyn.org A more efficient route to obtaining 3-nitrobenzoic acid with higher purity was later developed involving the nitration of methyl benzoate (B1203000), followed by saponification (hydrolysis) of the resulting ester. orgsyn.orgquora.com This two-step process avoids the difficult separation of isomers produced during direct nitration of the parent acid. orgsyn.org

For other isomers, specific precursors are typically used. The preparation of 2-nitrobenzoic acid is achieved through the oxidation of 2-nitrotoluene, while 4-nitrobenzoic acid is similarly prepared by oxidizing 4-nitrotoluene, often with reagents like sodium dichromate in sulfuric acid. wikipedia.orgorgsyn.org The synthesis of more complex, tri-substituted derivatives, such as 2-methyl-3-nitrobenzoic acid, has been achieved through methods like the oxidation of 3-nitro-o-xylene. nbinno.comgoogle.com In recent decades, research has shifted towards more systematic studies of these classes of compounds. For example, comprehensive thermochemical studies have been conducted on various methyl-substituted nitrobenzoic acids to determine their standard molar enthalpies of formation and to understand the thermodynamic relationships between their structure and properties. nih.gov

Significance of 2-Hydroxy-6-methyl-3-nitrobenzoic Acid in Organic Chemistry

This compound is a tri-substituted aromatic carboxylic acid. chemicalbook.com While extensive research on this specific compound is not widely documented in peer-reviewed literature, its significance in organic chemistry can be inferred from its structure and the known utility of related compounds. It is commercially available as a research chemical, often categorized as an organic building block for synthesis. moldb.comarctomsci.com

The molecule incorporates several key functional groups: a carboxylic acid, a hydroxyl group (-OH), a methyl group (-CH₃), and a nitro group (-NO₂). This combination of functionalities makes it a potentially versatile intermediate for the synthesis of more complex molecules. The hydroxyl and carboxylic acid groups ortho to each other can participate in intramolecular hydrogen bonding, which is known to influence acidity and reactivity. rsc.org The nitro group, being a powerful electron-withdrawing group and a precursor to an amino group via reduction, offers a site for further chemical modification.

Closely related compounds, such as 2-methyl-3-nitrobenzoic acid, are known to be crucial intermediates in the production of pharmaceuticals, including ligands for serotonin (B10506) receptors and drugs for treating multiple myeloma. nbinno.com Furthermore, related structures like 2-hydroxy-6-methyl benzoate are used as intermediates in multi-step syntheses, for example, in the preparation of 2-methoxy-6-methylbenzoic acid. google.com By analogy, this compound represents a scaffold that chemists can potentially use to construct novel heterocyclic systems or other highly functionalized aromatic compounds.

Scope and Objectives of Academic Research on the Chemical Compound

The primary scope of academic research involving a compound like this compound is typically centered on its application as a synthetic intermediate. The objectives of such research would be to explore its reactivity and utility in constructing larger, more complex molecular architectures with potential applications in medicinal chemistry and material science.

Research efforts would likely focus on several areas:

Synthetic Methodology: Developing efficient and novel synthetic routes that utilize this compound as a starting material. This could involve reactions targeting any of its four functional groups to build diverse chemical scaffolds.

Pharmaceutical Development: Using the compound as a key building block for the synthesis of new biologically active molecules. The research on related compound 2-methyl-3-nitrobenzoic acid as a precursor for pharmaceutical agents suggests that this would be a primary area of interest. nbinno.com

Material Science: Investigating its use in creating functionalized polymers or other materials, where the specific substitution pattern could impart desirable thermal or mechanical properties. nbinno.com

Structure-Property Relationship Studies: As part of a larger family of substituted benzoic acids, the compound could be included in systematic studies to understand how the interplay of ortho-hydroxy, ortho-methyl, and meta-nitro substituents affects its chemical and physical properties, such as acidity, stability, and intermolecular interactions. nih.govresearchgate.net Such thermodynamic and kinetic studies are crucial for predicting reactivity and behavior in various chemical processes. nih.gov

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-3-5(9(13)14)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLBVXGCENMMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 2 Hydroxy 6 Methyl 3 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters, anhydrides, and amides, as well as decarboxylation under certain conditions.

Formation of Esters and Anhydrides

The carboxylic acid functional group can be readily converted into esters and anhydrides. Esterification is a common reaction, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Esterification: The synthesis of esters from substituted benzoic acids is a well-documented process. For instance, the Fischer esterification of 3-nitrobenzoic acid with methanol (B129727), using concentrated sulfuric acid as a catalyst, proceeds by heating the mixture to reflux for one hour. truman.edu A similar principle applies to the esterification of other nitrobenzoic acids. google.com A patent describes a general method for esterifying hydroxybenzoic acids by reacting them with a halogenated hydrocarbon in a homogeneous liquid phase with a nonquaternizable tertiary amine, a method designed to minimize competing reactions at the hydroxyl group. google.com

In a process for synthesizing 2-methoxy-6-methylbenzoic acid, the intermediate methyl 2-hydroxy-6-methylbenzoate is formed through a one-pot diazotization, hydrolysis, and esterification reaction using methanol as the solvent. google.com This demonstrates the feasibility of esterifying the carboxyl group of a closely related precursor.

Anhydride (B1165640) Formation: Acid anhydrides can be formed from carboxylic acids, often through dehydration or reaction with a suitable activating agent. In studies involving the isomer 2-methyl-3-nitrobenzoic acid , the formation of 2-methyl-3-nitrobenzoic anhydride was observed as an unexpected product during the synthesis of phenyl-benzamides. nih.govresearchgate.net This occurred when a slight excess of the carboxylic acid was refluxed with thionyl chloride in dry acetonitrile. nih.govresearchgate.net This finding suggests that 2-Hydroxy-6-methyl-3-nitrobenzoic acid could potentially form a symmetric anhydride under similar dehydrating conditions. Another powerful reagent for forming esters, 2-methyl-6-nitrobenzoic anhydride , is used to facilitate condensation reactions between carboxylic acids and alcohols. organic-chemistry.org

Table 1: Examples of Ester and Anhydride Formation Reactions

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Nitrobenzoic acid | Methanol, H₂SO₄ | Methyl 3-nitrobenzoate | Fischer Esterification | truman.edu |

| 2-Amino-6-methylbenzoic acid | Methanol, Diazotization reagent | Methyl 2-hydroxy-6-methylbenzoate | Esterification | google.com |

| 2-Methyl-3-nitrobenzoic acid | Thionyl chloride, Acetonitrile | 2-Methyl-3-nitrobenzoic anhydride | Anhydride Formation | nih.govresearchgate.net |

Amidation and Peptide Coupling Applications

The carboxylic acid group can react with amines to form amides, a fundamental reaction in organic synthesis and peptide chemistry. This transformation typically requires the activation of the carboxyl group.

Amidation: The synthesis of amides from carboxylic acids is often achieved by first converting the acid to a more reactive derivative, such as an acid chloride. For example, in a reaction where 2-methyl-3-nitrobenzoic anhydride was an incidental product, the primary goal was the synthesis of a phenyl-benzamide by reacting 2-methyl-3-nitrobenzoic acid with thionyl chloride and then with o-nitroaniline. nih.govresearchgate.net This demonstrates a viable pathway to amide formation. General methods for creating amide bonds include reacting a carboxylic acid with an amine in the presence of a coupling agent. ncert.nic.innih.gov

Peptide Coupling: While no specific peptide coupling applications for this compound are documented, the general principles of peptide synthesis are applicable. Carboxylic acids are activated using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) to facilitate the formation of peptide bonds with amino acids or peptide fragments. nih.gov The presence of the nitro and hydroxyl groups on the aromatic ring would need to be considered, as they could influence the reaction conditions and potentially require protective group strategies.

Decarboxylation Studies

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂), which can be induced by heat or specific catalysts. byjus.com The stability of the resulting carbanion or intermediate influences the ease of this reaction.

For substituted benzoic acids, the conditions required for decarboxylation vary. Studies on the decarboxylation of salicylic (B10762653) acid anion and its ortho-substituted derivatives suggest a mechanism involving hydrogen transfer from the carboxyl group to the alpha-carbon of the aryl ring as the rate-determining step. researchgate.net The presence of an ortho-hydroxyl group, as in salicylic acid, can facilitate decarboxylation through a keto-like intermediate. researchgate.net A 1970 study focused specifically on the decarboxylation of 2-nitrobenzoic acids, indicating this class of compounds has been a subject of such investigations. amanote.com Furthermore, decarboxylative nitration of α,β-unsaturated carboxylic acids is a known method for synthesizing nitroolefins, showcasing a reaction where decarboxylation is a key step. chemrevlett.com

Transformations at the Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, participating in reactions like etherification and esterification, and playing a crucial role in the molecule's ability to form complexes with metal ions.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. A highly relevant example is the methylation of the hydroxyl group in methyl 2-hydroxy-6-methylbenzoate . In a documented synthesis, this compound is treated with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) to yield methyl 2-methoxy-6-methylbenzoate . google.com This reaction highlights the nucleophilicity of the phenoxide ion formed under basic conditions, which then attacks the methylating agent.

Esterification of the Hydroxyl Group: While the carboxylic acid is more readily esterified, the phenolic hydroxyl group can also be acylated to form an ester. This typically requires reacting the phenol (B47542) with an acid chloride or anhydride, often in the presence of a base like pyridine. ncert.nic.in However, in molecules containing both a carboxylic acid and a hydroxyl group, selective esterification can be challenging. Methods for esterifying the carboxylic acid often have to contend with the competing O-alkylation or O-acylation of the hydroxyl function. google.com

Table 2: Example of Etherification at the Hydroxyl Group

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Methyl 2-hydroxy-6-methylbenzoate | Dimethyl sulfate, NaOH | Methyl 2-methoxy-6-methylbenzoate | Etherification (Methylation) | google.com |

Chelation and Complexation Capabilities

The arrangement of the hydroxyl and carboxylic acid groups ortho to each other enables the molecule to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.

The ability of substituted benzoic acids to act as ligands is well-established in coordination chemistry. nih.govresearchgate.net In a related compound, 3-nitrophthalic acid , reaction with mercuric acetate (B1210297) leads to decarboxylation and the formation of anhydro-2-hydroxymercuri-3-nitrobenzoic acid , demonstrating the formation of a mercury complex. orgsyn.org

Furthermore, ligands derived from substituted nitro-phenols, such as the nitronyl-nitroxide radical derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde , have been used to synthesize manganese and cobalt complexes. mdpi.com In these complexes, the metal ion is coordinated by the phenoxido oxygen from the deprotonated hydroxyl group and another oxygen atom from the ligand structure, showcasing the strong coordinating ability of the phenoxide group in a nitro-substituted environment. mdpi.com This capacity for chelation is a key feature of the reactivity profile of this compound.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several types of reactions, significantly influencing the synthetic pathways available for this compound.

The reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation in aromatic chemistry, yielding the corresponding aniline (B41778) derivative, 2-amino-6-hydroxy-6-methylbenzoic acid. This conversion can be achieved through various established methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. msu.edu

Catalytic hydrogenation is a common and efficient method for this transformation. google.com It typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. msu.edu This method is often preferred due to its clean nature and high yields. A patent for a related compound, 2-methyl-6-nitrobenzoic acid, describes a reduction hydrogenation reaction using palladium on carbon or platinum on carbon as a catalyst in methanol. google.com

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. msu.edu For instance, a patented process describes the reduction of nitrobenzoic acids using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron powder. google.com

The choice of reducing agent can be critical to avoid the reduction of other functional groups on the molecule. For example, milder reducing agents are preferable to preserve the carboxylic acid functionality.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description |

| H₂/Pd/C | Catalytic hydrogenation using palladium on a carbon support. A widely used and efficient method. |

| H₂/PtO₂ | Catalytic hydrogenation using platinum(IV) oxide (Adam's catalyst). |

| H₂/Raney Ni | Catalytic hydrogenation using a nickel-aluminium alloy. |

| Fe/HCl | Reduction using iron metal in the presence of hydrochloric acid. |

| Sn/HCl | Reduction using tin metal in the presence of hydrochloric acid. |

| Zn/HCl | Reduction using zinc metal in the presence of hydrochloric acid. |

| Hydrazine Hydrate | Used with a catalyst such as Raney Ni or Fe for the reduction. google.com |

This table presents generally applicable methods for the reduction of aromatic nitro compounds.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, two main conditions must typically be met: the presence of a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgyoutube.com

In the case of this compound, a direct SNAr reaction where the nitro group acts as a leaving group is generally not a favorable pathway under standard conditions. While the nitro group can function as a leaving group in some instances, it is not as efficient as halogens.

Furthermore, the molecule lacks a conventional leaving group at a position activated by the nitro group. The nitro group at position 3 is meta to the hydroxyl and methyl groups and ortho to the carboxylic acid group. For the nitro group to activate a position for nucleophilic attack, it should ideally be ortho or para to the leaving group. youtube.comyoutube.com The absence of a suitable leaving group at an activated position makes SNAr reactions on this molecule challenging.

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The position of substitution is determined by the directing effects of the substituents already present on the ring. ucalgary.ca These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directors. pressbooks.publibretexts.orgleah4sci.com

In this compound, the directing effects of the four substituents must be considered collectively:

Hydroxyl (-OH) group: This is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. pressbooks.publumenlearning.com

Methyl (-CH₃) group: This is an activating and ortho-, para-directing group through an inductive effect and hyperconjugation. masterorganicchemistry.com

Nitro (-NO₂) group: This is a strongly deactivating and meta-directing group due to its strong electron-withdrawing nature through both inductive and resonance effects. pressbooks.pubnih.gov

Carboxylic acid (-COOH) group: This is a deactivating and meta-directing group due to its electron-withdrawing character. ncert.nic.in

The positions for electrophilic attack are C4 and C5. The directing effects of the existing substituents on these positions are summarized below:

Position C4:

Para to the hydroxyl group (activating).

Meta to the methyl group.

Ortho to the nitro group (deactivating).

Meta to the carboxylic acid group (deactivating).

Position C5:

Meta to the hydroxyl group.

Para to the methyl group (activating).

Meta to the nitro group (deactivating).

Ortho to the carboxylic acid group (deactivating).

The hydroxyl group strongly directs ortho and para. Its ortho position (C1) is occupied by the methyl group, and the other ortho position (C3) is occupied by the nitro group. Therefore, the hydroxyl group strongly activates the C5 position (para).

The methyl group directs ortho and para. Its ortho position (C2) is occupied by the hydroxyl group, and its other ortho position (C6) is occupied by the carboxylic acid. It therefore activates the C4 position (para).

The two deactivating groups, nitro and carboxylic acid, will direct incoming electrophiles to the positions meta to themselves. The nitro group at C3 directs to C1 and C5. The carboxylic acid at C6 directs to C2 and C4.

Considering the combined influence, the activating groups generally have a stronger directing effect than the deactivating groups. The hydroxyl group is one of the strongest activating groups. msu.edu Therefore, the position most activated towards electrophilic attack is C5, which is para to the strongly activating hydroxyl group and meta to the deactivating nitro group. The C4 position is para to the methyl group but ortho to the deactivating nitro group and meta to the carboxylic acid group, making it less favored than C5.

Thus, electrophilic substitution on this compound is predicted to occur preferentially at the C5 position.

Table 2: Predicted Electrophilic Aromatic Substitution Site

| Position | Influence of Substituents | Predicted Outcome |

| C4 | Activated by -CH₃ (para). Deactivated by -NO₂ (ortho) and -COOH (meta). | Minor product. |

| C5 | Activated by -OH (para). Deactivated by -NO₂ (meta) and -COOH (ortho). | Major product. |

Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy 6 Methyl 3 Nitrobenzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

While a specific, experimentally verified FTIR spectrum for 2-hydroxy-6-methyl-3-nitrobenzoic acid is not available in the searched literature, the expected absorption bands can be predicted by examining related structures, such as 4-methyl-3-nitrobenzoic acid and other substituted benzoic acids. researchgate.net The spectrum is anticipated to be dominated by characteristic vibrations of the hydroxyl, carboxylic acid, nitro, and substituted benzene (B151609) ring functionalities.

Key expected vibrational frequencies include:

O-H Stretching: A broad absorption band is expected in the region of 3200-2500 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group of the carboxylic acid. The phenolic O-H stretch would also appear in the 3600-3200 cm⁻¹ range, likely broadened by hydrogen bonding.

C=O Stretching: A strong, sharp peak corresponding to the carbonyl group of the carboxylic acid is anticipated around 1700-1680 cm⁻¹.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the methyl group C-H stretches are expected just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration for the phenolic C-O bond is expected in the 1260-1180 cm⁻¹ range.

Raman Spectroscopic Studies

Complementary to FTIR, Raman spectroscopy highlights different vibrational modes. No experimental Raman spectrum for this compound was found. However, analysis of related compounds like 4-methyl-3-nitrobenzoic acid suggests that the symmetric stretching vibration of the nitro group would be a particularly strong and characteristic band in the Raman spectrum, expected around 1349 cm⁻¹. researchgate.net Aromatic ring vibrations would also be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Chemical Shift Analysis

A ¹H NMR spectrum for this compound has not been published in the searched resources. However, based on the substituent effects, a predicted spectrum can be outlined. The spectrum would show signals for the two aromatic protons, the carboxylic acid proton, the hydroxyl proton, and the methyl protons. Due to the electron-withdrawing effects of the nitro and carboxyl groups and the electron-donating effect of the hydroxyl group, the aromatic protons would likely appear as doublets in the downfield region (approximately 7.0-8.5 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (>10 ppm), while the phenolic proton signal would also be a singlet, with its position dependent on solvent and concentration. The methyl group protons would appear as a singlet in the upfield region (around 2.5 ppm).

For comparison, the ¹H NMR data for the related compound methyl 2-hydroxy-3-nitrobenzoate in CDCl₃ shows signals at δ 12.02 (s, 1H, OH), 8.15-8.19 (d, 2H), 7.20 (s, 1H), and 4.03 (s, 3H, OCH₃). nih.gov

Carbon-13 (¹³C) NMR and 2D NMR Correlations

Specific ¹³C NMR data for this compound is not available. The spectrum is expected to display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon would be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the 110-160 ppm range, with their specific shifts influenced by the attached functional groups. The methyl carbon would be the most upfield signal (around 20 ppm).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₈H₇NO₅, which corresponds to a molar mass of 197.14 g/mol . chembk.com

While a specific mass spectrum for this compound is not available, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 197. Subsequent fragmentation would likely involve the loss of small molecules such as H₂O, CO₂, and NO₂, leading to characteristic fragment ions that would help confirm the structure. For instance, the mass spectrum of the isomeric 2-methyl-3-nitrobenzoic acid shows significant peaks at m/z 164 and 113. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available in the searched databases.

Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing, including the arrangement of molecules in the unit cell and the nature of intermolecular forces such as van der Waals interactions and potential π-π stacking, is contingent on obtaining crystallographic data.

Conformational Analysis in the Crystalline State

The conformation of the molecule in its crystalline state, including the dihedral angles between the plane of the benzene ring and the carboxylic acid and nitro functional groups, remains uncharacterized. This information is critical for understanding the molecule's three-dimensional structure and steric relationships.

Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide the data necessary for a complete and accurate structural characterization as outlined.

Following a comprehensive search for scholarly and technical data, it has been determined that there is a significant lack of publicly available research focusing on the specific computational and theoretical investigations of this compound as required by the provided outline.

Detailed studies concerning Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Dynamics Simulations, and in silico assessments for this exact isomer could not be located in accessible scientific literature. While research exists for other isomers, such as 2-hydroxy-3-nitro-5-methylbenzoic acid, the strict requirement to focus solely on this compound prevents the use of that data.

As a result, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's explicit and detailed outline. Generating content for the specified sections without supporting data would lead to speculation and would not meet the required standards of accuracy and authoritativeness.

Therefore, the requested article cannot be generated at this time. Should peer-reviewed research on the computational aspects of this compound become publicly available, the compilation of such an article would then be feasible.

Computational and Theoretical Investigations of 2 Hydroxy 6 Methyl 3 Nitrobenzoic Acid

In Silico Assessment of Potential Molecular Interactions

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand, such as 2-Hydroxy-6-methyl-3-nitrobenzoic acid, to the active site of a target protein.

Research in this area often begins with the identification of a potential protein target. Drawing inspiration from studies on structurally similar 2-hydroxybenzoic acid derivatives that have shown inhibitory activity against sirtuin 5 (SIRT5), a key enzyme in metabolic regulation, hypothetical docking studies for this compound can be performed against this target. nih.gov The process involves preparing the three-dimensional structures of both the ligand and the receptor. The crystal structure of the target protein is often obtained from a repository like the Protein Data Bank (PDB).

In a typical docking simulation, the ligand is placed in the binding pocket of the receptor, and various conformational poses are explored. A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol. The lower the binding energy, the more stable the ligand-receptor complex is predicted to be.

Detailed analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. For instance, the carboxylate and hydroxyl groups of the benzoic acid scaffold are known to form key hydrogen bonds and salt bridges with amino acid residues like Arginine (Arg) and Tyrosine (Tyr) in the binding pocket of SIRT5. nih.gov The nitro and methyl groups on the phenyl ring of this compound would also be expected to influence the binding orientation and specificity through various interactions.

The findings from such simulations are often presented in a tabular format, summarizing the predicted binding affinities and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results of this compound with SIRT5

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| This compound | SIRT5 | 2NYR | -8.2 | Arg105, Tyr102, Val221 | Salt Bridge, Hydrogen Bond |

These simulations provide a rational basis for the observed biological activity and guide further chemical modifications to enhance potency and selectivity.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling for structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. These models are built by identifying molecular descriptors that are statistically relevant to the observed activity.

QSAR studies involve the development of a mathematical model that relates a set of predictor variables (molecular descriptors) to a response variable (biological activity). nih.gov These descriptors can be categorized into several types, including:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the distribution of charges. nih.gov

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and the molar refractivity (MR).

Spatial Descriptors: These describe the three-dimensional arrangement of the atoms in the molecule.

For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. This would involve synthesizing and testing a library of related compounds and then calculating a wide range of molecular descriptors for each. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build the QSAR equation. nih.gov

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (cross-validation) and external validation using a test set of compounds that were not used in the model development. A good QSAR model will have a high squared correlation coefficient (R²) and a high cross-validated squared correlation coefficient (Q²). nih.gov

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for this compound Analogs

| Compound | Biological Activity (pIC50) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Analog 1 | 5.8 | 2.1 | 3.5 | -6.2 | -1.8 |

| Analog 2 | 6.2 | 2.5 | 3.9 | -6.1 | -1.9 |

| Analog 3 | 5.5 | 1.9 | 3.2 | -6.3 | -1.7 |

The resulting QSAR model provides valuable insights into the structural features that are important for the desired biological activity. For example, the model might reveal that increasing lipophilicity or modifying the electronic properties of the nitro group could lead to enhanced potency. This knowledge is instrumental in the rational design of new, more effective compounds.

Mechanistic Biological Investigations of 2 Hydroxy 6 Methyl 3 Nitrobenzoic Acid in Vitro and in Silico

In Vitro Studies on Enzyme Inhibition

The potential for 2-Hydroxy-6-methyl-3-nitrobenzoic acid and its analogs to inhibit specific enzymes is a key area of research. These studies help to understand the compound's mechanism of action and its potential therapeutic applications.

HIV-1 integrase (IN) is a crucial enzyme that the virus uses to insert its genetic material into the host cell's DNA, a critical step in its replication cycle. nih.gov Inhibitors of this enzyme are a vital class of antiretroviral drugs. While direct studies on this compound are not extensively documented, research into related structures, such as those containing diketo acid moieties, provides a basis for understanding its potential activity. nih.gov These compounds are known to chelate metal ions in the enzyme's active site, which is essential for its catalytic function. nih.gov

The development of HIV-1 integrase inhibitors has led to approved drugs like Raltegravir. researchgate.net The chemical scaffolds of these inhibitors often feature oxygen-containing heterocyclic rings and functional groups that can interact with the enzyme's active site. researchgate.net Structure-activity relationship (SAR) studies on various classes of IN inhibitors, such as hydroxylated aromatics and quinolone-3-carboxylic acids, have highlighted the importance of a planar arrangement of the metal-binding motif for potent inhibitory activity. nih.gov For instance, certain salicylhydrazide derivatives have been identified as novel IN inhibitors, although their therapeutic use was limited by cytotoxicity. nih.gov The evaluation of derivatives of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one has also been a subject of interest in medicinal chemistry. researchgate.net

A high-throughput screen of approximately 370,000 compounds identified several hits that inhibit HIV-1 integrase through various mechanisms, including interference with its catalytic activities or its interaction with the cellular cofactor LEDGF/p75. nih.gov Among the hits were compounds containing diketo acid moieties, validating the screening methodology. nih.gov Two of the most active compounds from a subsequent combinatorial approach, compounds 22 and 27, inhibited IN catalytic activity with IC₅₀ values of 45 and 17 μM, respectively. nih.gov

Beyond HIV integrase, derivatives of benzoic acid have been investigated for their ability to inhibit other enzymes, such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.netnih.gov

Studies on various benzoic acid derivatives have demonstrated their potential as AChE inhibitors. researchgate.net For example, a series of hydroxybenzoic acid (HBAc) derivatives were synthesized and evaluated as dual-target ligands, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org In one study, compounds with a ten-carbon chain spacer (compounds 17 and 18) were found to be effective AChE inhibitors with IC₅₀ values of 7.7 ± 0.4 and 7.2 ± 0.5 μM, respectively. frontiersin.org The inhibition mechanism for these promising cholinesterase inhibitors was determined to be non-competitive. frontiersin.org

Ellagic acid and its derivatives, isolated from Castanopsis cuspidata var. sieboldii, have also shown potent and reversible inhibitory activity against AChE. nih.gov Furthermore, pyrazole-based benzene (B151609) sulfonamides have been evaluated as inhibitors of human carbonic anhydrase isoforms, with some derivatives showing submicromolar inhibition. rsc.org

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Benzoic Acid Derivatives

| Compound | Enzyme Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 17 (HBAc derivative) | AChE | 7.7 ± 0.4 | frontiersin.org |

| Compound 18 (HBAc derivative) | AChE | 7.2 ± 0.5 | frontiersin.org |

| AntiOxBEN₁ | BChE | 0.085 ± 0.005 | frontiersin.org |

| Compound 15 (HBAc derivative) | BChE | 0.106 ± 0.005 | frontiersin.org |

Assessment of Antimicrobial Activity in Model Systems

The antimicrobial potential of this compound and its analogs has been explored against a range of pathogenic microorganisms.

Various derivatives of benzoic acid have demonstrated notable antibacterial properties. For instance, a series of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives showed significant activity against Gram-positive bacteria. tubitak.gov.tr Specifically, some of the synthesized compounds were as active as the standard antibiotic ampicillin (B1664943) against Staphylococcus aureus and Streptococcus faecalis. tubitak.gov.tr The presence of a thioether group in the aromatic ring structure is known to be important for antimicrobial activity. tubitak.gov.tr

In other studies, benzyl (B1604629) bromide derivatives have shown strong antibacterial activity, particularly against Gram-positive bacteria like S. aureus, S. pyogenes, and E. faecalis, with minimum inhibitory concentrations (MIC) as low as 0.25 mg/mL. nih.gov The antibacterial action of salicylic (B10762653) acid, a related hydroxybenzoic acid, is thought to occur at the transcriptional level, where it downregulates the production of virulence factors necessary for bacterial replication. nih.gov

The antifungal activity of benzoic acid derivatives is also well-documented. nih.gov Derivatives of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid were found to be more potent than the reference antifungal agent ketoconazole (B1673606) against yeast-like fungi such as Candida albicans and C. krusei. tubitak.gov.tr Similarly, other studies have reported the antifungal properties of various synthetic compounds, including benzyl bromides and chalcone (B49325) derivatives, against pathogenic fungi. nih.gov

A study on 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) revealed a mean minimum inhibitory concentration (MIC) of 12.5 µg/mL against the reference C. albicans strain on Sabouraud agar. nih.gov Another compound, 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ), showed good inhibitory action against Aspergillus niger with an MIC value of 15 mg/mL, comparable to the standard antibiotic fluconazole. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Compounds

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Candida albicans, C. krusei | More active than ketoconazole | tubitak.gov.tr |

| Benzyl bromide (1a) | Candida albicans | 0.25 mg/mL | nih.gov |

| DNTDB | Candida albicans (reference strain) | 12.5 µg/mL (on Sabouraud agar) | nih.gov |

| THTQ | Aspergillus niger | 15 mg/mL | mdpi.com |

Understanding the mechanism of action at the cellular level is crucial for the development of new antimicrobial agents. For some antifungal compounds, the mechanism involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol (B1671047), a vital component of the membrane. mdpi.com For example, the antifungal agent Ag₃PW₁₂O₄₀ was found to decrease the ergosterol content in Candida species and upregulate the expression of genes involved in its synthesis pathway, such as ERG1, ERG7, and ERG11. mdpi.com

In the case of antibacterial action, as mentioned earlier, salicylic acid can interfere with the expression of bacterial virulence factors. nih.gov The lipophilic nature of some derivatives, such as β-lipohydroxy acid (βLHA), a C-8 derivative of salicylic acid, contributes to their antibacterial effects, which are beneficial in treating conditions like acne. nih.gov The specific cellular mechanisms for this compound are likely to involve similar pathways, although direct evidence is pending further research.

In Vitro Antioxidant Activity Evaluation

Currently, there is a lack of publicly available scientific literature and research data detailing the in vitro antioxidant activity of this compound. Comprehensive searches of scientific databases have not yielded any studies that have specifically evaluated this compound's ability to scavenge free radicals or to inhibit oxidative processes using standard antioxidant assays. Therefore, no data tables or detailed research findings on its antioxidant potential can be provided at this time.

Investigation of Anti-inflammatory Modulatory Effects (mechanistic cellular studies)

There are no available published studies on the anti-inflammatory modulatory effects of this compound. Mechanistic cellular studies investigating its impact on inflammatory pathways, cytokine production, or the activity of key inflammatory enzymes have not been reported in the accessible scientific literature. As a result, there is no information to present regarding its potential anti-inflammatory properties or the cellular mechanisms that might be involved.

Cytotoxic Effects on Cancer Cell Lines (in vitro mechanistic insights)

Scientific investigations into the cytotoxic effects of this compound on cancer cell lines have not been documented in publicly accessible research. There are no in vitro studies available that provide mechanistic insights into its potential to induce cancer cell death, inhibit cell proliferation, or the molecular pathways it might target. Consequently, no data on its cytotoxic activity against any cancer cell lines can be compiled.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Profiles

No Quantitative Structure-Activity Relationship (QSAR) models for the biological profiles of this compound have been described in the available scientific literature. While QSAR studies have been conducted on broader classes of nitrobenzoic acids and other related compounds, specific models detailing the relationship between the chemical structure of this compound and its biological activities (such as antioxidant, anti-inflammatory, or cytotoxic effects) have not been developed or published.

Applications in Materials Science and Chemical Transformations

Utilization as a Building Block in Complex Organic Synthesis

While specific synthetic routes employing 2-Hydroxy-6-methyl-3-nitrobenzoic acid are not extensively documented, its structure is emblematic of a useful synthetic intermediate. Aromatic nitro compounds are standard precursors in the synthesis of more complex molecules. chemimpex.com

The reactivity of its functional groups allows for a variety of chemical modifications:

Nitro Group: The nitro group can be readily reduced to an amino group (-NH2), a fundamental transformation in organic chemistry. This opens pathways to synthesize a wide range of derivatives, such as amides, sulfonamides, and heterocyclic compounds. For instance, the related compound 2-Methyl-3-nitrobenzoic acid serves as a starting reagent in the synthesis of 2,3-unsubstituted indoles. chemicalbook.com

Carboxylic Acid Group: This group can undergo esterification or amidation to form esters and amides, respectively. It also directs electrophilic aromatic substitution.

Structurally similar compounds like 2-Methyl-3-nitrobenzoic acid are recognized as key intermediates for synthesizing pharmaceuticals and agrochemicals. chemimpex.com For example, it is a precursor in the synthesis of 4-(Piperazin-1-ylmethyl)-N1-arylsulfonyl indole (B1671886) derivatives, which act as 5-HT6 receptor ligands. chemicalbook.com Similarly, 2-hydroxy-6-methylbenzoic acid is a known precursor for various antibiotic and anticancer agents. caymanchem.com This suggests that this compound could also serve as a valuable scaffold for creating biologically active molecules.

Integration into Polymer Systems and Coatings

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a potential candidate for incorporation into polymers. These groups can participate in polymerization reactions. For example, they could be used as monomers in the synthesis of polyesters through condensation polymerization.

While direct examples involving this specific molecule are scarce, related compounds are used in polymer science. For instance, a polymer has been synthesized using 2-hydroxybenzoic acid (salicylic acid), formaldehyde, and 2-methylphenol. epa.gov This indicates the utility of the hydroxy-benzoic acid moiety in creating polymeric structures. The nitro group within the this compound structure could also impart specific properties to a resulting polymer, such as altered thermal stability, dye-binding capability, or non-linear optical properties. Research on related compounds suggests potential applications in developing new materials, including polymers and coatings. chemimpex.com

Role in Supramolecular Assembly and Crystal Engineering

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, built from molecular or ionic building blocks. ias.ac.in The functional groups on this compound make it an excellent candidate for forming predictable intermolecular interactions, which are the basis of supramolecular chemistry.

Key potential interactions include:

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen-bonded dimers. The hydroxyl group is also a potent hydrogen bond donor. These groups can interact with each other (intramolecularly) or with other molecules (intermolecularly). The nitro group can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

These interactions can guide the assembly of molecules into specific one-, two-, or three-dimensional architectures. Crystal structure analyses of related molecules, such as methyl 2-hydroxy-3-nitrobenzoate and 2-methyl-3-nitrobenzoic anhydride (B1165640), reveal extensive networks of hydrogen bonds that stabilize their crystal lattices. nih.govresearchgate.netresearchgate.net For example, in methyl 2-hydroxy-3-nitrobenzoate, an intramolecular hydrogen bond exists between the hydroxy group and the carboxylate group, leading to a planar molecular conformation, which is then stabilized by weaker intermolecular C—H···O hydrogen bonds. nih.govresearchgate.net It is plausible that this compound would exhibit similar, if not more complex, hydrogen bonding patterns, making it a molecule of interest for crystal engineering studies. nwhitegroup.com

Analytical Chemistry Applications as a Reagent

In analytical chemistry, reagents with specific functional groups are often employed for detection and quantification. While there are no widespread analytical applications reported specifically for this compound, related compounds are used in analytical methods. chemimpex.com For instance, the presence of a phenolic hydroxyl group and a carboxylic acid could allow it to act as a chelating agent for certain metal ions, potentially forming colored complexes that could be used in spectrophotometric analysis. Its acidic nature and aromatic chromophore also make it suitable for use as a standard or a mobile phase additive in chromatographic techniques like HPLC.

Industrial Relevance Beyond Pharmaceuticals

The utility of nitroaromatic compounds as synthetic intermediates extends beyond the pharmaceutical industry into agrochemicals and dye manufacturing. chemimpex.com A notable industrial application for the related compound 2-methyl-3-nitrobenzoic acid is its role as an important intermediate in preparing the bishydrazide insecticide, methoxyfenozide. google.com This synthesis involves the reduction of the nitro group and subsequent chemical transformations. google.com Given its structural similarities, this compound could potentially be explored as an intermediate for creating novel pesticides or other agrochemicals. Furthermore, the combination of nitro and hydroxyl groups on an aromatic ring is a common feature in many synthetic dyes and pigments.

Environmental Fate and Biogeochemical Transformations of Nitrobenzoic Acid Derivatives

Microbial Degradation Pathways of Related Nitroaromatic Compounds

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, often utilizing them as sources of carbon, nitrogen, and energy. asm.org The degradation pathways are largely dependent on the specific compound, the microbial species, and the prevailing environmental conditions (aerobic vs. anaerobic). Two primary strategies for initiating the breakdown of the aromatic ring are the removal of the nitro group via oxidative or reductive mechanisms. nih.gov

Oxidative Removal of the Nitro Group: Under aerobic conditions, bacteria can employ oxygenase enzymes to hydroxylate the aromatic ring, which destabilizes the structure and leads to the elimination of the nitro group as nitrite (B80452) (NO2-). nih.gov

Monooxygenase Enzymes: These enzymes introduce a single oxygen atom into the aromatic ring, leading to the formation of hydroxylated intermediates. For instance, some nitrophenols are degraded via monooxygenase attack, which eliminates the nitro group. nih.gov

Dioxygenase Enzymes: These enzymes incorporate both atoms of molecular oxygen into the ring, creating an unstable diol intermediate that spontaneously eliminates the nitrite. This mechanism has been observed in the degradation of various nitroaromatic compounds. nih.gov For example, the degradation of m-Nitrobenzoic acid in some bacteria is initiated by a dioxygenase, which results in the formation of protocatechuate. asm.org

Reductive Pathways: In anaerobic or anoxic environments, the primary route of transformation involves the reduction of the nitro group. nih.gov This process occurs sequentially, reducing the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group (-NH2). researchgate.net

Nitroreductases: These enzymes are crucial for the initial reductive steps. The resulting aminobenzoic acids are generally more amenable to further degradation than their nitro-substituted precursors.

Complete Mineralization vs. Transformation: While some microorganisms can completely mineralize nitroaromatic compounds to carbon dioxide and water, others only perform partial transformations. asm.orgresearchgate.net For example, anaerobic bacteria like Desulfovibrio and Clostridium species can reduce 2,4,6-trinitrotoluene (B92697) (TNT) to its corresponding amino derivatives. nih.gov Fungi, such as Phanerochaete chrysosporium, are also capable of mineralizing various nitroaromatic compounds. nih.gov

Recent research has revealed that bacteria can evolve novel pathways by recruiting enzymes from different pre-existing metabolic routes to degrade synthetic nitroaromatics like 2,4-dinitrotoluene. rsc.org The table below summarizes key enzymatic strategies.

| Degradation Strategy | Enzyme Type | Function & Mechanism | Resulting Products |

| Aerobic Oxidation | Dioxygenases | Inserts two hydroxyl groups, leading to spontaneous elimination of the nitro group as nitrite. nih.gov | Dihydroxylated intermediates (e.g., catechols), Nitrite |

| Aerobic Oxidation | Monooxygenases | Adds a single oxygen atom, facilitating nitro group removal from compounds like nitrophenols. nih.gov | Hydroxylated intermediates, Nitrite |

| Anaerobic/Aerobic Reduction | Nitroreductases | Sequentially reduces the -NO2 group to -NO, -NHOH, and finally -NH2. nih.govresearchgate.net | Nitroso, hydroxylamino, and amino derivatives (e.g., aminobenzoic acid) |

| Hydride Addition | Hydride Transferases | Adds a hydride ion to the ring, forming a Meisenheimer complex that eliminates nitrite upon rearomatization. nih.govrsc.org | Dinitro or trinitro compounds are denitrated. |

This table is generated based on data from sources nih.govresearchgate.netrsc.org.

Photodegradation Mechanisms in Aqueous Environments

Photodegradation is a significant abiotic process that contributes to the transformation of nitroaromatic compounds in sunlit aquatic environments. nih.gov The process can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, mediated by other photosensitive substances in the water.

Direct Photolysis: Upon absorbing UV radiation, nitroaromatic compounds can undergo intramolecular rearrangements. For nitrobenzene (B124822), a proposed mechanism involves a nitro-nitrite rearrangement, leading to the formation of various intermediates. sciengine.com Direct photolysis in aqueous solutions can produce intermediates such as nitrophenols, nitrohydroquinone, and phenol (B47542), alongside the release of nitrite and nitrate (B79036) ions. sciengine.com

Indirect Photolysis (Photosensitized Degradation): The presence of other substances in water can accelerate photodegradation.

UV/H₂O₂ Process: The combination of UV light and hydrogen peroxide (H₂O₂) is a powerful advanced oxidation process. nih.gov UV light cleaves H₂O₂ to produce highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents capable of attacking the aromatic ring, leading to hydroxylation and eventual ring cleavage. nih.govnih.gov Intermediates detected in the UV/H₂O₂ degradation of nitrobenzene include various nitrophenols, nitrohydroquinone, nitrocatechol, and eventually short-chain organic acids like formic, glyoxylic, and oxalic acid before complete mineralization. nih.gov

Photonitration: In waters containing nitrate (NO₃⁻) or nitrite (NO₂⁻) ions, irradiation with sunlight can generate a variety of reactive nitrogen species (e.g., •NO₂, HOONO). mdpi.com These species can react with aromatic compounds, leading to the formation of new nitro-derivatives, a process known as photonitration. mdpi.com This can be a competing pathway to degradation, resulting in the formation of other potentially persistent transformation products.

The degradation of benzoic acid derivatives under various conditions shows that factors like pH and temperature significantly influence the pathways and products. researchgate.netnih.gov For instance, the photocatalytic degradation of benzoic acid over TiO₂ is favored at neutral or alkaline pH and results in hydroxylated by-products like 2-, 3-, and 4-hydroxybenzoic acid. researchgate.net

Formation of Transformation Products under Environmental Stress

Under the environmental pressures of microbial action and photodegradation, 2-Hydroxy-6-methyl-3-nitrobenzoic acid and related compounds are converted into a series of transformation products. The nature of these products is a direct consequence of the degradation pathway.

Products of Reductive Pathways: As described in section 8.1, microbial degradation under anaerobic conditions primarily proceeds through the reduction of the nitro group. This would lead to the formation of 3-amino-2-hydroxy-6-methylbenzoic acid . These amino derivatives are often less toxic and more biodegradable than the parent nitro compound but can also be subject to polymerization reactions. researchgate.net

Products of Oxidative & Photolytic Pathways: Aerobic microbial degradation and photodegradation involve oxidative attack on the aromatic ring. nih.govmdpi.com Key transformation products can include:

Hydroxylated Derivatives: Attack by hydroxyl radicals (from UV/H₂O₂) or oxygenases can introduce additional hydroxyl groups onto the aromatic ring. nih.govresearchgate.net This could lead to the formation of dihydroxy- or trihydroxy-benzoic acid derivatives.

Decarboxylation Products: Environmental stress, such as high temperatures in subcritical water, can cause benzoic acid derivatives to lose their carboxyl group (decarboxylation). nih.gov This would transform the parent compound into 2-methyl-6-nitrophenol .

Ring-Cleavage Products: The breakdown of the aromatic ring results in the formation of various aliphatic organic acids. Studies on related compounds have identified products such as formic acid, oxalic acid, and maleic acid before the compound is fully mineralized to CO₂ and H₂O. nih.gov

Denitrated Products: The removal of the nitro group as nitrite is a key step in many oxidative pathways, leading to the formation of non-nitrated aromatic intermediates like 2-hydroxy-6-methylbenzoic acid . nih.gov

The following table details potential transformation products based on the degradation of related nitroaromatic and benzoic acid compounds.

| Degradation Pathway | Stress Condition | Precursor Type | Potential Transformation Products |

| Microbial Reduction | Anaerobic/Anoxic | Nitroaromatic Compound | Aminobenzoic Acid Derivatives researchgate.net |

| Photodegradation (UV/H₂O₂) | Aqueous, UV Light | Nitrobenzene | Nitrophenols, Nitrohydroquinone, Nitrocatechol, Short-chain aliphatic acids nih.gov |

| Photocatalysis (TiO₂) | Aqueous, UV Light | Benzoic Acid | 2-, 3-, and 4-Hydroxybenzoic Acid; Phenol researchgate.net |

| Thermal Degradation | High-Temperature Water | Benzoic Acid Derivatives | Decarboxylated products (e.g., Phenol, Aniline) nih.gov |

This table is generated based on data from sources researchgate.netnih.govresearchgate.netnih.gov.

Role as a Natural Fungal Metabolite

While the vast majority of nitroaromatic compounds in the environment are synthetic chemicals used in industry, a number of them are also produced naturally by bacteria, fungi, and plants. nih.gov Fungi, in particular, are known to produce a diverse array of secondary metabolites, including some with nitroaromatic structures. nih.govmdpi.com

Examples of naturally occurring nitroaromatic compounds from microorganisms include the well-known antibiotic chloramphenicol, produced by the bacterium Streptomyces venezuelae, and pyrrolnitrin, an antifungal agent produced by some Pseudomonas and Enterobacter strains. nih.govasm.org

Although specific documentation of this compound as a fungal metabolite is not prominent in the literature, the degradation pathway of the naturally occurring nitroaromatic compound 3-nitrotyrosine (B3424624) has been studied. rsc.org Bacteria capable of using 3-nitrotyrosine as a sole growth substrate were isolated, indicating that natural systems have evolved to metabolize these compounds. rsc.org The existence of biosynthetic pathways for other nitroaromatic acids in fungi suggests that such compounds can be part of the natural biochemical landscape, not just as pollutants.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Synthetic Methodologies

A significant unaddressed challenge is the absence of a well-established, high-yield synthetic route for 2-Hydroxy-6-methyl-3-nitrobenzoic acid. Research into its synthesis is a critical first step for enabling all other areas of study. Future work should focus on exploring and optimizing several potential pathways, drawing inspiration from methodologies used for structurally similar compounds.

Key research objectives should include:

Direct Nitration of 2-Hydroxy-6-methylbenzoic Acid: This represents the most direct synthetic pathway. The primary challenge lies in controlling the regioselectivity of the nitration. The existing hydroxyl and methyl groups direct electrophilic substitution to specific positions on the aromatic ring. Future studies must systematically screen various nitrating agents (e.g., nitric acid in sulfuric or acetic acid) and reaction conditions (temperature, concentration) to maximize the yield of the desired 3-nitro isomer while minimizing the formation of other isomers. researchgate.net

Oxidation of 3-Nitro-2,6-dimethylphenol: An alternative route involves the selective oxidation of a methyl group on a precursor molecule. Methodologies for the oxidation of substituted toluenes to their corresponding benzoic acids are known, often employing catalysts based on cobalt or manganese. umd.edu A major challenge will be to achieve selective oxidation of one methyl group without affecting the other functional groups on the ring.

Continuous Flow Synthesis: Modern techniques like continuous flow micro-reactors offer enhanced safety and control over highly exothermic reactions like nitration. wustl.edu Applying this technology could improve reaction efficiency, reduce reaction times from hours to seconds, and allow for more precise control over product distribution compared to traditional batch processes. wustl.edu

A comparative table of potential synthetic starting points is outlined below.

| Starting Material | Primary Reaction | Key Challenge | Relevant Analogue Syntheses |

| 2-Hydroxy-6-methylbenzoic acid | Electrophilic Nitration | Controlling regioselectivity to favor the 3-nitro position. | Synthesis of 3,5-dinitro-salicylic acid from salicylic (B10762653) acid. researchgate.net |

| 2,6-Dimethylphenol | Nitration followed by Oxidation | Achieving mono-nitration at the 3-position and subsequent selective oxidation of one methyl group. | Co-production of 2-methyl-6-nitrobenzoic acid via oxidation of 3-nitro-o-xylene. neeri.res.inresearchgate.net |

| 3-Nitro-o-xylene | Oxidation | This precursor leads to isomers like 2-methyl-3-nitrobenzoic acid and 2-methyl-6-nitrobenzoic acid; modification would be needed. | Oxidation using oxygen and a catalyst system. nih.gov |

Application of Advanced Spectroscopic and Imaging Techniques for Characterization

A complete spectroscopic profile for this compound is not currently available in public databases, representing a fundamental knowledge gap. Future research must focus on its comprehensive characterization using a suite of advanced techniques to confirm its structure and understand its physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Based on data from analogous compounds like methyl 2-hydroxy-3-nitrobenzoate, specific chemical shifts can be predicted. umd.educardiff.ac.uk A primary challenge will be the unambiguous assignment of signals for the aromatic protons and carbons due to the complex substitution pattern. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for making these assignments definitively.

Vibrational Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy will be used to identify characteristic vibrational modes of the functional groups. The spectra are expected to show distinct peaks for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and nitro (N-O) stretches. Data from 3-nitrosalicylic acid and methyl 2-hydroxy-3-methylbenzoate can serve as a reference for peak assignments. figshare.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is required to confirm the exact molecular weight and elemental composition. Fragmentation patterns observed through techniques like electron ionization (EI-MS) will provide further structural confirmation by showing characteristic losses of functional groups (e.g., -OH, -NO₂, -COOH). Predicted fragmentation can be guided by data from 3-nitrosalicylic acid. chemrxiv.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. A key objective would be to grow suitable crystals of the compound to determine its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The crystal structure of the closely related methyl 2-hydroxy-3-nitrobenzoate has been solved, revealing a nearly planar molecular structure with strong intramolecular hydrogen bonding, which provides a strong precedent for what to expect. umd.educardiff.ac.uk

Advanced Imaging: Looking forward, techniques like Positron Emission Tomography (PET) could be employed to study the compound's behavior in biological systems in vitro. nih.gov This would involve synthesizing an isotopically labeled version of the molecule (e.g., with ¹¹C) to trace its uptake and localization within cells or tissues, providing spatial and functional information that cannot be obtained by other methods.

The table below summarizes the predicted spectroscopic data based on closely related structures.

| Technique | Predicted Feature | Basis for Prediction (Analogue Compound) | Reference |

| ¹H NMR | Aromatic protons (~7.0-8.5 ppm), Methyl proton (~2.5 ppm), Carboxyl proton (>10 ppm), Hydroxyl proton (>11 ppm) | Methyl 2-hydroxy-3-nitrobenzoate | umd.educardiff.ac.uk |

| FTIR | ~3200 cm⁻¹ (O-H, hydroxyl), ~3000 cm⁻¹ (O-H, carboxyl), ~1700 cm⁻¹ (C=O, carboxyl), ~1530 & 1350 cm⁻¹ (N-O, nitro) | 2-Hydroxy-3-nitrobenzoic acid | figshare.com |

| Mass Spec | Molecular Ion Peak at m/z = 197.03; Fragmentation peaks corresponding to loss of H₂O, NO₂, and COOH. | 3-Nitrosalicylic acid (m/z=183), 2-Methyl-3-nitrobenzoic acid (m/z=181) | chemrxiv.orgemerald.com |

| X-ray | Planar structure with intramolecular hydrogen bond between hydroxyl and carboxyl groups. | Methyl 2-hydroxy-3-nitrobenzoate | umd.educardiff.ac.uk |

Deeper Elucidation of Mechanistic Bioactivity Pathways (in vitro)

The bioactivity of this compound is completely unexplored. Its structure, combining a nitroaromatic system with a salicylic acid core, suggests at least two potential mechanistic pathways that warrant thorough in vitro investigation.

Pathway 1: Bioreductive Activation of the Nitro Group: A common mechanism for nitroaromatic compounds involves enzymatic reduction of the nitro group, a process that is often enhanced under hypoxic (low oxygen) conditions. umd.educhemrxiv.org This pathway should be a primary focus of future research.

Mechanism: It is hypothesized that cellular flavoenzymes, such as nitroreductases, could reduce the nitro group to form highly reactive intermediates like nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) species. nih.govyoutube.com These intermediates are potent electrophiles that can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity. nih.gov

Unaddressed Questions: Key challenges include identifying the specific human or microbial enzymes capable of reducing this compound, characterizing the resulting reactive metabolites, and determining if this activation is more pronounced in hypoxic environments, which could suggest applications in cancer therapy. umd.edunih.gov

Pathway 2: Direct Enzyme Inhibition via the Salicylic Acid Moiety: Salicylic acid and its derivatives are known inhibitors of various enzymes, most notably cyclooxygenases (COX-1 and COX-2). acs.org

Mechanism: The compound could act as a competitive inhibitor, binding to the active site of target enzymes. emerald.com The specific substitution pattern on the salicylic acid ring is known to be critical for determining both the potency and selectivity of inhibition. nih.govacs.org

Unaddressed Questions: Future in vitro studies should screen the compound against a panel of relevant enzymes, such as COX-1, COX-2, and catalase, to determine its inhibitory profile. researchgate.net It remains unknown whether the bioactivity would be dominated by the nitro group's effects, the salicylic acid core's inhibitory potential, or a synergistic interplay between the two.

Standardized cytotoxicity assays (e.g., MTT assay) on various human cell lines (e.g., cancer and non-cancerous lines) are needed to quantify its biological effect and selectivity. acs.org Furthermore, its potential as an antimicrobial agent against various bacterial strains should be assessed, as both nitroaromatics and benzoic acids can exhibit such activity. researchgate.netrsc.org

Exploration of Emerging Applications in Functional Materials

The unique combination of functional groups in this compound makes it an attractive but unexplored building block for novel functional materials. Future research should focus on leveraging its structural features for applications in materials science.

Ligand for Metal-Organic Frameworks (MOFs): The presence of both a carboxylate and a hydroxyl group provides two strong coordination sites for binding to metal ions. This makes the molecule an excellent candidate for use as an organic linker in the synthesis of new MOFs and coordination polymers. researchgate.netchemrxiv.org

Future Outlook: The specific steric hindrance from the methyl group and the electronic properties imparted by the nitro group could direct the self-assembly process to form novel network topologies, a significant goal in MOF chemistry. researchgate.net Depending on the metal ion used, these MOFs could be explored for applications in gas storage, catalysis, or as luminescent sensors for detecting other nitroaromatic compounds. figshare.comyoutube.com The nitro group could also be leveraged to create energetic MOFs. chemrxiv.org

Monomer for Functional Polymers: Salicylic acid has been used to synthesize degradable polymers like polysalicylates and poly(anhydride-esters) for biomedical applications. wustl.eduacs.orgchemrxiv.org

Future Outlook: this compound could be polymerized to create novel polyesters or polyamides. The substituents would be expected to significantly influence the polymer's properties, such as its thermal stability, solubility, and degradation rate.

Nonlinear Optical (NLO) Materials: Molecules containing both electron-donating groups (like hydroxyl) and strong electron-withdrawing groups (like nitro) on an aromatic ring can exhibit significant second-order NLO properties. cardiff.ac.uk

Future Outlook: This "push-pull" electronic structure suggests that the compound itself, or materials derived from it, could be investigated for applications in optoelectronics, such as frequency conversion or optical switching.

The table below summarizes potential future material applications.

| Material Class | Relevant Functional Groups | Potential Application | Key Research Challenge |

| Metal-Organic Frameworks (MOFs) | Carboxyl (-COOH), Hydroxyl (-OH) | Gas Storage, Catalysis, Sensing, Energetic Materials | Controlling the self-assembly process to achieve desired network topologies. researchgate.net |

| Functional Polymers | Carboxyl (-COOH), Hydroxyl (-OH) | Degradable Polymers, High-Performance Plastics | Developing controlled polymerization methods and characterizing the resulting material properties. wustl.eduacs.org |

| Nonlinear Optical (NLO) Materials | Hydroxyl (-OH), Nitro (-NO₂) | Optoelectronics, Photonics | Incorporating the molecule into a non-centrosymmetric material to manifest bulk NLO effects. cardiff.ac.uk |

Assessment of Environmental Impact and Remediation Strategies for Nitro-Aromatic Compounds

While no environmental data exists for this compound specifically, its classification as a nitroaromatic compound necessitates a proactive assessment of its potential environmental impact and the development of effective remediation strategies. wustl.edu Nitroaromatics are generally recognized as persistent and toxic environmental pollutants. chemrxiv.orgnih.gov

Environmental Impact Assessment: A crucial unaddressed challenge is to determine the ecotoxicological profile of this specific compound. Future research should involve standardized tests to measure its toxicity to representative aquatic organisms (e.g., algae, daphnia) and soil microorganisms. Its persistence, mobility in soil, and potential for bioaccumulation must also be evaluated to understand its environmental fate should it be produced on a larger scale.

Bioremediation Strategies: Bioremediation offers a sustainable approach to decontaminate environments polluted with nitroaromatics. emerald.comnih.gov

Microbial Degradation: Future studies should focus on isolating bacteria or fungi capable of using the compound as a source of carbon and nitrogen. Research should investigate both aerobic pathways, likely involving dioxygenase enzymes that open the aromatic ring, and anaerobic pathways, which would begin with the reduction of the nitro group. researchgate.netnih.gov The degradation of m-nitrobenzoic acid by Pseudomonas species, which proceeds through the formation of protocatechuate, serves as a valuable model for these investigations. researchgate.net

Phytoremediation: The use of plants to remove pollutants is a cost-effective and environmentally friendly technology. researchgate.netchemrxiv.org Research is needed to screen different plant species for their tolerance to this compound and their ability to uptake and metabolize it. rsc.org

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis with TiO₂ or treatment with Fenton's reagent, use powerful hydroxyl radicals to mineralize recalcitrant organic compounds. nih.govnih.gov